Molecular Weight and Heavy Atom Count Differentiate from Closest 4-Ethyl and 4-Methyl Mono-Substituted Analogs
The target compound (C13H17N5, MW 243.31) differs from its closest cataloged analog 4-ethyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine (C13H17N5, MW 243.31) not in molecular formula, but in the position of methyl groups (4,6-dimethyl vs. 4-ethyl). This results in a dramatically different molecular shape: the target compound is symmetric with respect to the pyrimidine ring plane, whereas the 4-ethyl analog is asymmetric. Compared to 2-(azetidin-1-yl)-4,6-dimethylpyrimidine (C9H13N3, MW 163.22) lacking the imidazole , the target compound gains 80.09 Da and two additional nitrogen atoms, increasing hydrogen-bond acceptor count from 3 to 5.
| Evidence Dimension | Molecular Weight and Heavy Atom Count |
|---|---|
| Target Compound Data | MW 243.31 g/mol; 18 heavy atoms; C13H17N5 |
| Comparator Or Baseline | 2-(Azetidin-1-yl)-4,6-dimethylpyrimidine: MW 163.22 g/mol; 13 heavy atoms; C9H13N3 ; 4-ethyl analog: MW 243.31; same formula but different substitution pattern |
| Quantified Difference | ΔMW = +80.09 vs. non-imidazole analog; identical formula but distinct topology vs. 4-ethyl analog |
| Conditions | Calculated from molecular formulas; structural confirmation via InChI comparison |
Why This Matters
In property-based fragment screening, the 80 Da mass increment and additional H-bond acceptors place the target compound in a different drug-like chemical space, directly impacting binding site complementarity and solubility.
